(5E)-5-[(3,5-dibromo-4-ethoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5E)-5-[(3,5-dibromo-4-ethoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic molecule characterized by its complex structure, which includes bromine, sulfur, and thiazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3,5-dibromo-4-ethoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. The starting materials often include 3,5-dibromo-4-ethoxybenzaldehyde and 3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one. The key step involves the condensation reaction between these two compounds under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(3,5-dibromo-4-ethoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(5E)-5-[(3,5-dibromo-4-ethoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of (5E)-5-[(3,5-dibromo-4-ethoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of bromine atoms and the thiazolidinone ring suggest potential interactions with enzymes or receptors, leading to biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(3,5-dichloro-4-ethoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
- (5E)-5-[(3,5-difluoro-4-ethoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5E)-5-[(3,5-dibromo-4-ethoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one lies in the presence of bromine atoms, which can significantly influence its reactivity and biological activity compared to its chloro or fluoro analogs. Bromine atoms are larger and more polarizable, which can enhance interactions with biological targets and potentially lead to different pharmacological profiles.
Properties
Molecular Formula |
C18H13Br2NO2S2 |
---|---|
Molecular Weight |
499.2 g/mol |
IUPAC Name |
(5E)-5-[(3,5-dibromo-4-ethoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13Br2NO2S2/c1-2-23-16-13(19)8-11(9-14(16)20)10-15-17(22)21(18(24)25-15)12-6-4-3-5-7-12/h3-10H,2H2,1H3/b15-10+ |
InChI Key |
OEMJUSQTDPQPDU-XNTDXEJSSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3)Br |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.